
2,4-Dichloro-5-fluoroquinazoline
Overview
Description
2,4-Dichloro-5-fluoroquinazoline (CAS: 87611-00-5) is a halogenated quinazoline derivative with the molecular formula C₈H₃Cl₂FN₂ and a molecular weight of 217.03 g/mol . Its structure features a quinazoline core substituted with chlorine atoms at positions 2 and 4 and a fluorine atom at position 3. While specific boiling point data are unavailable, its stability and halogen-rich structure make it a valuable intermediate in synthetic organic chemistry, particularly for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of quinazolines can vary depending on the specific compound and its targets. Generally, they work by interacting with certain enzymes or receptors in the body, leading to changes in biochemical pathways and resulting in various therapeutic effects .
The pharmacokinetics of quinazolines, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on the specific compound. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can all affect its pharmacokinetics .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, is another important consideration. Factors such as temperature, pH, and the presence of other substances can affect how a quinazoline compound behaves in the body .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-5-fluoroquinazoline plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various biomolecules, including proteins and enzymes, through binding interactions that can alter their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . This inhibition can lead to changes in cellular processes and has potential therapeutic applications in treating diseases where kinase activity is dysregulated.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis (programmed cell death) in certain cancer cell lines by disrupting key signaling pathways . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with target biomolecules. It can inhibit enzyme activity by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to downstream effects on cellular processes, including changes in gene expression and cellular metabolism. Furthermore, this compound can modulate the activity of transcription factors, thereby influencing the expression of genes involved in critical cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but can degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. Understanding the transport mechanisms of this compound is essential for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity. Understanding the factors that govern the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
2,4-Dichloro-5-fluoroquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and case studies.
The biological activity of this compound primarily involves the inhibition of specific enzymes, particularly kinases. Kinases are crucial in various signaling pathways that regulate cell proliferation, survival, and apoptosis. The compound's interaction with these enzymes can lead to significant alterations in cellular functions.
- Inhibition of Kinases : Studies indicate that this compound effectively inhibits certain kinases involved in cancer cell signaling pathways. For instance, it has shown promising results against the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical targets in cancer therapy .
Property | Description |
---|---|
Molecular Formula | C9H5Cl2FN |
Molecular Weight | 221.05 g/mol |
Solubility | Soluble in organic solvents such as DMSO and ethanol |
Stability | Stable under standard laboratory conditions |
This compound exhibits specific biochemical properties that enhance its potential as a therapeutic agent. Its ability to modulate enzyme activity through binding interactions is a key feature.
Cellular Effects
The compound has been shown to influence various cellular processes:
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines by disrupting key signaling pathways . This effect is particularly relevant for its potential use in cancer treatment.
- Modulation of Gene Expression : The compound affects gene expression profiles linked to cell cycle regulation and apoptosis, further supporting its role as an anticancer agent.
Case Studies
- EGFR Inhibition : A study demonstrated that derivatives of quinazoline compounds, including this compound, exhibited significant inhibitory activity against EGFR with IC50 values in the nanomolar range. This suggests a strong potential for these compounds in targeted cancer therapies .
- In Vivo Studies : Animal model studies have shown that administration of this compound leads to reduced tumor growth rates compared to control groups. These findings underscore the compound's efficacy in vivo and warrant further investigation into its therapeutic applications .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its biological activity:
- Absorption and Distribution : The compound is absorbed effectively when administered orally and shows a favorable distribution across tissues due to its lipophilic nature.
- Metabolism : It undergoes biotransformation through various metabolic pathways involving specific enzymes . Understanding these pathways is essential for optimizing dosing regimens and minimizing toxicity.
Scientific Research Applications
Anticancer Activity
2,4-Dichloro-5-fluoroquinazoline has shown promising results in inhibiting cancer cell proliferation. It acts primarily by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for many cancers' signaling pathways. Studies have demonstrated that derivatives of this compound can effectively reduce tumor growth in xenograft models .
Inhibition of Kinase Activity
Research indicates that quinazoline derivatives exhibit significant inhibitory activity against various kinases, including those linked to cancer and other diseases. The compound's structure allows it to bind effectively to the ATP-binding site of these enzymes, thus blocking their activity .
Antibacterial and Anti-inflammatory Properties
Beyond oncology, this compound has been explored for its antibacterial and anti-inflammatory properties. Quinazoline derivatives have been reported to possess activity against a range of bacterial strains and exhibit potential as anti-inflammatory agents .
Case Studies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atoms at positions 2 and 4 undergo nucleophilic displacement with amines, alcohols, and thiols. Reaction conditions (temperature, solvent, base) influence regioselectivity and yield.
Example with Amines :
Reaction with p-methoxy aniline in the presence of DIPEA yields N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine . Piperidine derivatives react selectively at the C4 position under mild conditions to form intermediates for kinase inhibitors .
Mechanism :
The electron-withdrawing fluorine and chlorine atoms activate the quinazoline ring toward nucleophilic attack. Base-assisted deprotonation of the nucleophile enhances its reactivity, facilitating substitution primarily at the C4 position due to steric and electronic factors .
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling with aryl boronic acids introduces aryl groups at chlorine sites. This reaction is pivotal for diversifying the quinazoline scaffold.
Example :
Coupling with (4-fluorophenyl)boronic acid using Pd(OAc)₂ and PPh₃ produces 2-chloro-5-fluoro-4-(4-fluorophenyl)quinazoline .
Boronic Acid | Catalyst System | Product | Yield | Source |
---|---|---|---|---|
(4-Fluorophenyl)boronic acid | Pd(OAc)₂, PPh₃, Cs₂CO₃ | 2-Chloro-5-fluoro-4-(4-fluorophenyl)quinazoline | 72% |
Key Factors :
-
Electron-deficient aryl boronic acids enhance coupling efficiency.
-
Polar aprotic solvents (e.g., DME) and elevated temperatures (80–100°C) optimize yields .
Selective Reduction
Zinc-mediated reduction selectively removes the C4 chlorine, enabling sequential functionalization.
Procedure :
Treatment with Zn powder in acetic acid at 60°C affords 2-chloro-5-fluoroquinazoline, preserving the C2 chlorine for further reactions .
Reducing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Zn powder | AcOH, 60°C, 2 h | 2-Chloro-5-fluoroquinazoline | 95% |
Applications :
The retained C2 chlorine serves as a handle for subsequent cross-coupling or substitution reactions in drug discovery .
Chlorination and Bromination
Halogen-exchange reactions introduce bromine or additional chlorine atoms, enhancing molecular complexity.
Bromination :
Using PBr₃ or HBr in POCl₃ replaces chlorine with bromine at specific positions, as seen in the synthesis of 6-bromo-2,4-dichloro-7-fluoroquinazoline.
Example :
Reaction with PBr₃ at 120°C for 24 hours achieves bromination at the C6 position.
Cyclization and Heterocycle Formation
The quinazoline core participates in annulation reactions to construct fused polycyclic systems.
Example :
Reaction with thioureas under basic conditions forms thieno[2,3-d]pyrimidine derivatives, valuable in anticancer research .
Hydrolysis
Controlled hydrolysis converts chlorine atoms to hydroxyl groups, though this reaction is less common due to competing side reactions. Acidic or basic conditions yield quinazoline-diones, intermediates for further functionalization .
Mechanistic Insights and Challenges
-
Regioselectivity : Electronic effects (fluorine’s −I effect) direct nucleophiles to the C4 position .
-
Side Reactions : Over-reduction or polyhalogenation can occur without precise temperature control .
-
Catalyst Optimization : Ligand choice (e.g., PPh₃ vs. XPhos) critically impacts cross-coupling efficiency .
This compound’s reactivity profile underscores its utility in medicinal chemistry, enabling rapid diversification for structure-activity relationship (SAR) studies and drug candidate optimization .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,4-dichloro-5-fluoroquinazoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via halogenation and cyclization of fluorinated benzoic acid derivatives. Key steps include nitration, chlorination, and cyclocondensation. For example, chlorination under reflux with Cl₂ in ethanol/water (3 h, pH 10–10.2) achieves selective substitution . Neutralization with HCl and isolation via crystallization are critical for purity. Reaction conditions (e.g., solvent polarity, temperature, and pH) directly impact regioselectivity and yield. Researchers should optimize stoichiometry and monitor intermediates using TLC or HPLC.
Q. How can researchers characterize this compound to confirm its structural integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify aromatic proton environments and substitution patterns (e.g., fluorine-induced deshielding).
- LC-MS : Confirm molecular weight ([M+H]⁺) and detect impurities.
- Elemental Analysis : Validate C, H, N, and Cl/F ratios within ±0.3% of theoretical values .
- X-ray crystallography (if crystalline): Resolve ambiguities in regiochemistry or crystal packing.
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., Cl₂, SOCl₂).
- Waste Disposal : Neutralize acidic/byproduct streams with NaOH before disposal .
- Emergency Measures : For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer : Discrepancies often arise from:
- Reagent Purity : Trace moisture in Cl₂ or solvents (e.g., ethanol) may hydrolyze intermediates.
- pH Control : Optimal chlorination occurs at pH 10–10.2; deviations reduce selectivity .
- Workup Procedures : Incomplete neutralization or crystallization can lower isolated yields.
- Solution : Replicate protocols with strict control of variables (e.g., anhydrous conditions, inert atmosphere) and quantify intermediates via in-situ FTIR or GC-MS.
Q. What strategies improve the regioselectivity of fluorine substitution in quinazoline derivatives?
- Methodological Answer : Fluorine’s electronic effects direct electrophilic substitution. To enhance selectivity:
- Directing Groups : Introduce temporary protecting groups (e.g., -NO₂) to block undesired positions.
- Catalysts : Use Lewis acids (e.g., AlCl₃) to polarize C-F bonds and stabilize transition states .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms for halogen exchange.
Q. How can researchers analyze the biological activity of this compound derivatives?
- Methodological Answer :
- Target Identification : Screen against kinase or protease libraries (e.g., EGFR, VEGFR) due to quinazoline’s ATP-mimetic properties.
- In Vitro Assays : Use cell viability (MTT) and enzyme inhibition (IC₅₀) assays. For example, derivatives with 4-position modifications show enhanced antibacterial activity against Gram-positive strains .
- SAR Studies : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with potency using QSAR models .
Q. What analytical challenges arise in quantifying trace impurities in this compound batches?
- Methodological Answer :
- HPLC-DAD/UV : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate isomers/byproducts.
- LC-HRMS : Detect low-abundance impurities (e.g., dehalogenated products) with ppm-level accuracy .
- Validation : Follow ICH guidelines for linearity (R² > 0.995), LOD/LOQ, and recovery (98–102%).
Q. How can computational methods guide the design of this compound-based drug candidates?
- Methodological Answer :
- Docking Simulations : Model interactions with target proteins (e.g., docking into EGFR’s ATP-binding pocket).
- DFT Calculations : Predict reactivity of chloro/fluoro sites for functionalization (e.g., Suzuki coupling) .
- ADMET Prediction : Use tools like SwissADME to optimize logP, solubility, and CYP450 inhibition profiles.
Q. Data Contradiction Analysis
Q. Why do different studies report conflicting stability profiles for this compound under acidic conditions?
- Methodological Answer : Stability depends on:
- Protonation Sites : Fluorine’s electron-withdrawing effect stabilizes the quinazoline ring against acid hydrolysis, but Cl at position 4 may labilize the structure .
- Experimental Conditions : Higher temperatures (>60°C) or prolonged exposure accelerate degradation.
- Resolution : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation pathways.
Q. Experimental Design Considerations
Q. How can researchers modify the this compound core to enhance solubility without compromising activity?
- Methodological Answer :
- Polar Substituents : Introduce -OH or -NH₂ groups at position 6/7 via Pd-catalyzed coupling.
- Prodrug Strategies : Convert -Cl groups to phosphate esters for transient hydrophilicity .
- Co-crystallization : Use co-formers (e.g., succinic acid) to improve aqueous solubility while retaining crystallinity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2,4-dichloro-5-fluoroquinazoline with three structurally related quinazoline derivatives:
Key Observations:
Halogenation Patterns: The target compound’s dichloro-fluoro substitution contrasts with mono-halogenated analogs like the cyclopropyl derivative , which trades reactivity for steric effects.
Functional Group Diversity : The fluorophenyl and methyl groups in 6-chloro-4-(2-fluorophenyl)-2-methylquinazoline enhance its utility in medicinal chemistry by improving target interaction .
Structural Complexity : Triazoloquinazolines (e.g., from ) exhibit fused heterocyclic systems, broadening their pharmacological profiles but requiring more complex synthesis (e.g., 39.5% yield for the cyclopentyl derivative) .
Research Findings
- Synthetic Yields: Triazoloquinazolines (e.g., 5-cyclopentyl derivatives) are synthesized in moderate yields (39.5%), reflecting the challenges of multi-step heterocyclic fusion . No direct synthesis data are available for this compound, but its commercial availability suggests optimized large-scale production.
- Spectroscopic Data :
- LC-MS and ¹H NMR data for triazoloquinazolines (e.g., m/z 359.40, δ 8.45 ppm for aromatic protons) highlight their structural verification methods .
Preparation Methods
Synthesis via Alkaline Hydrolysis and Acylation of Fluoroquinolone Intermediates
A patented preparation method focuses on synthesizing the fluoroquinolone intermediate 2,4-dichloro-5-fluorobenzoyl chloride, which is a key precursor to 2,4-dichloro-5-fluoroquinazoline. This method involves two main steps:
Step 1: Alkaline Hydrolysis Reaction
- The starting compound (Compound IV) is heated to a molten state (90-100 °C).
- Sodium hydroxide (NaOH) is added in a molar ratio of 1.5 to 2.5 equivalents relative to Compound IV.
- The mixture is stirred and heated further to about 110-140 °C to complete the hydrolysis, yielding Compound V and 2,4-dichlorofluorobenzene.
- Solvent used: 1,4-dioxane for refluxing to ensure complete reaction.
Step 2: Acylation Reaction
- Sulfone dichloride is slowly dripped into Compound V at 49-51 °C.
- The temperature is then raised to 69-71 °C and stirred to complete the acylation.
- The product, 2,4-dichloro-5-fluorobenzoyl chloride, is obtained with a purity of over 99.5% by gas chromatography.
- The overall yield for the two steps is approximately 90%, with a 90% recovery rate of 2,4-dichlorofluorobenzene.
Table 1: Key Parameters and Yields for the Two-Step Preparation
Step | Conditions | Reagents | Temperature (°C) | Yield (%) | Purity (%) (GC) |
---|---|---|---|---|---|
Alkaline Hydrolysis | Molten state, reflux in 1,4-dioxane | Compound IV, NaOH (1.5-2.5 eq) | 90-140 | ~90 | Not specified |
Acylation | Slow addition, stirring | Sulfone dichloride | 49-71 | - | >99.5 |
This method is noted for its scalability and operational simplicity, making it suitable for industrial production of the intermediate, which can be further transformed into this compound.
Cyclization of Anthranilonitrile Derivatives Using Bis(trichloromethyl) Carbonate (BTC) and Triphenylphosphine Oxide (Ph3PO)
Another efficient synthetic route to 2,4-dichloroquinazolines, including fluoro-substituted derivatives, involves the cyclization of anthranilonitrile using bis(trichloromethyl) carbonate (BTC) in the presence of catalytic amounts of triphenylphosphine oxide (Ph3PO):
- Anthranilonitrile derivatives are treated with BTC and Ph3PO at elevated temperatures (~100-120 °C) in chlorobenzene or similar solvents.
- The reaction proceeds via formation of intermediate species that undergo chlorination at the 2 and 4 positions, yielding 2,4-dichloroquinazolines.
- The catalytic cycle between Ph3PO and dichlorotriphenylphosphine (PPh3Cl2) facilitates the chlorination steps.
- Yields up to 95% have been reported under optimized conditions.
This method is characterized by:
- Mild reaction conditions.
- Convenient operational procedure.
- High yield and purity of the 2,4-dichloroquinazoline products.
- Applicability to various substituted anthranilonitriles, including fluoro-substituted analogs.
Table 2: Reaction Conditions and Yields for BTC/Ph3PO Cyclization
Parameter | Details |
---|---|
Starting material | Anthranilonitrile derivatives |
Reagents | BTC (2.0-2.1 equiv), Ph3PO (0.2-1.0 equiv) |
Solvent | Chlorobenzene (preferred) |
Temperature | 100-120 °C |
Reaction time | 3-6 hours |
Yield | Up to 95% |
This approach offers a facile and efficient one-pot synthesis of 2,4-dichloroquinazolines, which can be adapted to prepare this compound by using appropriately substituted anthranilonitriles.
Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones and Derivatives
A related synthetic strategy involves the one-pot synthesis of quinazoline-2,4-diones, which are structurally related to quinazolines, through:
- Coupling of 4-fluoro-2-aminobenzoic acid with potassium cyanate (KOCN) in aqueous media at room temperature to form urea derivatives.
- Subsequent cyclization of the urea derivatives with sodium hydroxide in the same pot.
- Acidification to yield quinazoline-2,4-dione derivatives in high yields (up to 91%).
Although this method targets the dione derivatives rather than the dichloroquinazoline, it provides insights into environmentally friendly synthesis routes involving fluoro-substituted aromatic precursors and mild conditions.
Table 3: Summary of One-Pot Synthesis Parameters
Step | Conditions | Yield (%) |
---|---|---|
Coupling with KOCN | Room temperature, aqueous media | 85-94 |
Cyclization with NaOH | Same pot, room temperature | Quantitative |
Final acidification | HCl addition | 91 |
This method is scalable to kilogram quantities and offers a green chemistry approach to quinazoline derivatives, which can be further functionalized to obtain this compound analogs.
Summary Table of Preparation Methods for this compound
Method | Key Steps | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|---|
Alkaline Hydrolysis + Acylation (Patent) | Hydrolysis of Compound IV; Acylation of V | NaOH, 1,4-dioxane, sulfone dichloride, 49-140 °C | ~90 | Industrial scale, high purity |
BTC/Ph3PO Cyclization | Cyclization of anthranilonitrile | BTC, Ph3PO, chlorobenzene, 100-120 °C | Up to 95 | Mild conditions, catalytic cycle |
One-Pot Quinazoline-2,4-dione Synthesis | Coupling with KOCN; cyclization; acidification | KOCN, NaOH, HCl, aqueous, room temperature | ~91 | Eco-friendly, scalable, related derivatives |
Properties
IUPAC Name |
2,4-dichloro-5-fluoroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-7-6-4(11)2-1-3-5(6)12-8(10)13-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMYGHKVWFFYCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652961 | |
Record name | 2,4-Dichloro-5-fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87611-00-5 | |
Record name | 2,4-Dichloro-5-fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-5-fluoroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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